Turosteride (-)-enantiomer Turosteride (-)-enantiomer
Brand Name: Vulcanchem
CAS No.:
VCID: VC14504246
InChI: InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)
SMILES:
Molecular Formula: C27H45N3O3
Molecular Weight: 459.7 g/mol

Turosteride (-)-enantiomer

CAS No.:

Cat. No.: VC14504246

Molecular Formula: C27H45N3O3

Molecular Weight: 459.7 g/mol

* For research use only. Not for human or veterinary use.

Turosteride (-)-enantiomer -

Specification

Molecular Formula C27H45N3O3
Molecular Weight 459.7 g/mol
IUPAC Name 6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Standard InChI InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)
Standard InChI Key WMPQMBUXZHMEFZ-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

Introduction

Chemical Identity and Structural Properties

Turosteride (-)-enantiomer belongs to the 4-azasteroid class, featuring a modified androstane skeleton with a carboxamide substituent at the C-17 position. Its molecular formula is C27H45N3O3\text{C}_{27}\text{H}_{45}\text{N}_{3}\text{O}_{3}, with a molar mass of 459.7 g/mol . The compound’s IUPAC name, 6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide, reflects its complex polycyclic structure. The (-)-enantiomer exhibits specific stereochemical configurations critical for its biological activity, as chirality profoundly influences its binding affinity to 5α-reductase .

Table 1: Key Chemical Properties of Turosteride (-)-Enantiomer

PropertyValue
Molecular FormulaC27H45N3O3\text{C}_{27}\text{H}_{45}\text{N}_{3}\text{O}_{3}
Molecular Weight459.7 g/mol
IUPAC Name6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
CAS NumberNot publicly disclosed
SolubilityLipophilic, low aqueous solubility

Mechanism of Action and Enzymatic Selectivity

Turosteride (-)-enantiomer inhibits 5α-reductase, which catalyzes the NADPH-dependent reduction of testosterone to DHT. Unlike non-selective inhibitors such as 4-MA, turosteride exhibits 15-fold selectivity for the type II isoform (predominantly expressed in the prostate and hair follicles) over the type I isoform (found in skin and liver) . This selectivity arises from steric and electronic interactions between the compound’s C-17 carboxamide group and hydrophobic residues in the enzyme’s active site .

In vitro studies report IC₅₀ values of 55 nM and 53 nM for human and rat prostatic 5α-reductase, respectively, compared to 2.2 µM for the dog enzyme . The (-)-enantiomer’s inhibitory potency is attributed to its optimal three-dimensional alignment with the enzyme’s catalytic pocket, a feature absent in the (+)-enantiomer . Notably, turosteride shows negligible binding affinity for androgen, estrogen, progesterone, glucocorticoid, or mineralocorticoid receptors (relative binding affinity <0.03%), underscoring its specificity .

Pharmacological Profile and Preclinical Efficacy

In animal models, turosteride demonstrated dose-dependent suppression of prostate growth. Oral administration in castrated rats co-treated with testosterone propionate reduced ventral prostate and seminal vesicle weights by 50% at doses of 5 mg/kg/day and 6.7 mg/kg/day, respectively . Unlike 4-MA, which non-selectively inhibits androgen-sensitive tissues (e.g., levator ani muscle), turosteride preserved muscle mass, highlighting its tissue-specific action .

Table 2: Comparative Pharmacological Data of 5α-Reductase Inhibitors

CompoundSelectivity (Type II/I)IC₅₀ (Human Prostate)Clinical Use
Turosteride15:155 nMPreclinical only
Finasteride100:11.2 nMBPH, Androgenetic Alopecia
Dutasteride1:1 (Dual inhibitor)0.5 nM (Type II)BPH

Synthesis and Structural Modifications

The synthesis of turosteride involves multistep modifications of the androstane backbone. Key reactions include:

  • Oxidation: Introduction of the 7-oxo group using chromium trioxide.

  • Substitution: Installation of the C-17 carboxamide via nucleophilic acyl substitution .

  • Chiral Resolution: Separation of enantiomers using high-performance liquid chromatography (HPLC) with chiral stationary phases .

Epoxy intermediates, such as 6α,7α-epoxypregna-1,4-diene-3,20-dione, are critical precursors but exhibit reduced activity compared to final products, likely due to increased hydrophilicity . Structural-activity relationship (SAR) studies reveal that lipophilic C-17 substituents enhance potency by occupying a hydrophobic pocket in 5α-reductase .

Challenges in Clinical Translation

The discontinuation of turosteride’s development likely stems from:

  • Pharmacokinetic Limitations: Low aqueous solubility complicating formulation.

  • Market Competition: Emergence of finasteride and dutasteride during the same period.

  • Unclear Therapeutic Advantage: Insufficient data to justify superiority over existing drugs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator